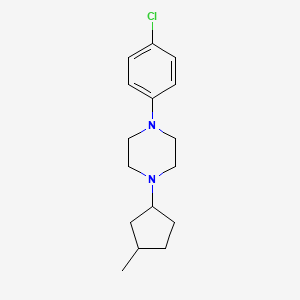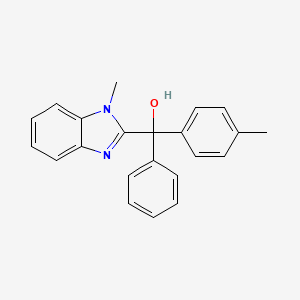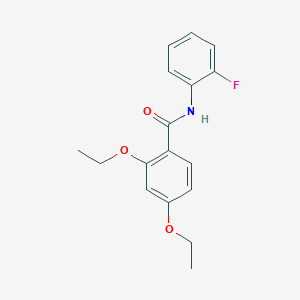![molecular formula C16H21N3O4 B5343653 8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343653.png)
8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is commonly referred to as MINDS, and it is a spirocyclic molecule that has a unique structure and properties.
Mecanismo De Acción
The mechanism of action of MINDS is not fully understood, but it is believed to work by inhibiting the growth and replication of bacterial and fungal cells. MINDS has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins, leading to cell death.
Biochemical and Physiological Effects:
MINDS has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, MINDS has been shown to have antioxidant and anti-inflammatory effects. MINDS has also been shown to have neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MINDS in lab experiments is its potent antibacterial and antifungal properties. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections and for developing new antibiotics and antifungal agents. However, one of the limitations of using MINDS in lab experiments is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are numerous future directions for the study of MINDS. One area of research is in the development of new drugs for the treatment of bacterial and fungal infections. MINDS has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MINDS has been shown to have potential applications in the field of materials science, as it has been shown to have unique physical and chemical properties that could be useful in the development of new materials.
In conclusion, MINDS is a compound that has gained significant attention from researchers due to its potential applications in various fields of science. The synthesis of MINDS is a complex process that requires expertise in organic chemistry and access to specialized equipment. MINDS has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new drugs for the treatment of bacterial and fungal infections. Additionally, MINDS has potential applications in the treatment of neurological disorders and in the field of materials science.
Métodos De Síntesis
The synthesis of MINDS involves a multi-step process that includes the reaction of 2-methoxyisonicotinic acid with thionyl chloride to form 2-methoxyisonicotinoyl chloride. This intermediate is then reacted with 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one to form MINDS. The synthesis of MINDS is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
MINDS has been the subject of numerous scientific studies due to its potential applications in various fields of science. One of the primary areas of research for MINDS is in the development of new drugs. MINDS has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
9-(2-methoxypyridine-4-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-18-11-16(23-15(18)21)5-3-8-19(9-6-16)14(20)12-4-7-17-13(10-12)22-2/h4,7,10H,3,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLHQUBBHYLCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(CC2)C(=O)C3=CC(=NC=C3)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5343573.png)
![5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B5343576.png)

![2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5343587.png)

![3-[(6-methyl-2-pyridinyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5343604.png)
![3-methyl-8-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343610.png)
![methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5343637.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5343665.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide](/img/structure/B5343676.png)